![molecular formula C23H22ClNO2 B215529 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B215529.png)
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide
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Overview
Description
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Etodolac, which is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. However,
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide is not fully understood, but it is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to promote inflammation, pain, and tumor growth. By inhibiting COX enzymes, this compound can reduce inflammation, pain, and inhibit tumor growth.
Biochemical and Physiological Effects:
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have cardioprotective effects and can reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide in lab experiments is its potency and selectivity. This compound has been found to be highly potent and selective in its effects, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide. One of the most promising areas of research is in the development of new cancer therapies. This compound has shown great potential as an anticancer agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, research is needed to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and cardiovascular disease.
Synthesis Methods
The synthesis of 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide can be achieved through various methods. One of the most common methods is the condensation reaction between 2-chloro-5-chloromethylphenol and 1-phenylethylamine followed by the reaction with 2-phenylpropionic acid in the presence of a suitable catalyst. This method yields a high purity product with good yields.
Scientific Research Applications
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce cell death in various cancer cell lines. It has also been found to inhibit the growth of tumors in animal models.
properties
Product Name |
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide |
---|---|
Molecular Formula |
C23H22ClNO2 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C23H22ClNO2/c1-16(17-8-4-2-5-9-17)25-23(27)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)26/h2-14,16,20,26H,15H2,1H3,(H,25,27) |
InChI Key |
BVUPPEKHPNFPLW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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